molecular formula C12H14F3NO2 B1613612 4-[3-(Trifluoromethoxy)phenoxy]piperidine CAS No. 459819-38-6

4-[3-(Trifluoromethoxy)phenoxy]piperidine

Cat. No.: B1613612
CAS No.: 459819-38-6
M. Wt: 261.24 g/mol
InChI Key: RSJYIBUWJRIPIJ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)phenoxy]piperidine is an organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a piperidine ring.

Preparation Methods

The synthesis of 4-[3-(Trifluoromethoxy)phenoxy]piperidine typically involves several steps. One common method includes the reaction of 3-(trifluoromethoxy)phenol with piperidine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[3-(Trifluoromethoxy)phenoxy]piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(Trifluoromethoxy)phenoxy]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-[3-(Trifluoromethoxy)phenoxy]piperidine can be compared with other similar compounds, such as:

    4-[4-(Trifluoromethoxy)phenoxy]piperidine: Similar structure but with the trifluoromethoxy group in a different position.

    4-(Trifluoromethyl)piperidine: Lacks the phenoxy group, resulting in different chemical properties and applications.

    4-phenoxy-1-[3-(trifluoromethyl)benzyl]piperidine hydrochloride:

These comparisons highlight the uniqueness of this compound, particularly its specific structural features that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYIBUWJRIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630887
Record name 4-[3-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459819-38-6
Record name 4-[3-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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